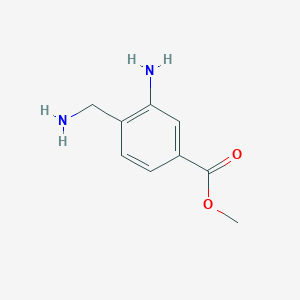Methyl 3-amino-4-(aminomethyl)benzoate
CAS No.: 1618083-32-1
Cat. No.: VC5707104
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1618083-32-1 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.207 |
| IUPAC Name | methyl 3-amino-4-(aminomethyl)benzoate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5,10-11H2,1H3 |
| Standard InChI Key | GASCKTFGJNNFTO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)CN)N |
Introduction
Structural Characteristics and Nomenclature
Methyl 3-amino-4-(aminomethyl)benzoate belongs to the class of substituted benzoates, distinguished by its:
-
Methyl ester group at the carboxyl position ().
-
Primary amino group (-) at the 3-position.
-
Aminomethyl substituent (-) at the 4-position.
The IUPAC name reflects this arrangement: methyl 3-amino-4-(aminomethyl)benzoate. Its SMILES notation (\text{COC(=O)C1=CC(=C(C=C1)CN)N) and InChIKey () provide unambiguous identifiers for computational and experimental studies .
Synthetic Methodologies
Esterification of 3-Amino-4-(Aminomethyl)Benzoic Acid
A common route involves the esterification of 3-amino-4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst (e.g., or ) under reflux conditions. This method typically achieves yields of 70–85%, depending on reaction purity. Industrial-scale production may employ continuous flow processes to optimize efficiency.
Reductive Amination Pathways
Alternative approaches utilize reductive amination of methyl 4-formylbenzoate derivatives. For instance, catalytic hydrogenation of methyl 4-cyanobenzoate or its oxime/imine derivatives in the presence of or catalysts yields the target compound . Patent US20070149802A1 highlights a high-yield (≥85%) process involving pH-controlled esterification and temperature modulation .
Table 1: Comparative Synthesis Conditions
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed esterification | 65–80 | 70–85 | ||
| Reductive amination | 25–50 | 88–95 |
Physicochemical Properties
Thermal Stability and Solubility
-
Solubility: Limited aqueous solubility (0.1–1% in water); soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Spectroscopic Data
-
IR: Strong absorptions at 3350 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O ester).
-
NMR: NMR (400 MHz, CDCl₃) signals at δ 6.8–7.4 ppm (aromatic protons), δ 3.9 ppm (ester -OCH₃), and δ 1.5–2.0 ppm (aminomethyl -CH₂-) .
Applications in Pharmaceutical Chemistry
Intermediate for Angiotensin II Receptor Blockers
Structural analogs, such as methyl 3-amino-4-butanamido-5-methylbenzoate, are critical in synthesizing telmisartan—a nonpeptide angiotensin II receptor antagonist used to treat hypertension. The aminomethyl group facilitates hydrogen bonding with target receptors, enhancing binding affinity .
Prodrug Design
The primary amine at the 4-position serves as a conjugation site for prodrug formulations. For example, ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate derivatives demonstrate controlled release profiles in preclinical studies .
Challenges in Synthesis and Characterization
Byproduct Formation
Side reactions during esterification, such as N-acylation of the aminomethyl group, necessitate careful stoichiometric control and post-reaction purification (e.g., column chromatography) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume